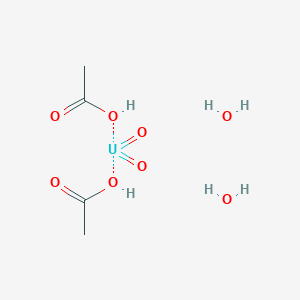

Uranium, bis(acetato)dioxo-, dihydrate

Descripción general

Descripción

Uranium, bis(acetato)dioxo-, dihydrate, also known as uranyl acetate dihydrate, is a coordination polymer with the chemical formula UO₂(CH₃CO₂)₂·2H₂O. It appears as yellow-green crystals and is known for its toxicity and mild radioactivity. This compound is extensively used in various laboratory tests and scientific research, particularly in electron microscopy as a negative stain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Uranium, bis(acetato)dioxo-, dihydrate can be synthesized by reacting uranium dioxide (UO₂) with acetic acid (CH₃COOH) in the presence of water. The reaction typically involves dissolving uranium dioxide in acetic acid, followed by crystallization to obtain the dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of uranyl acetate dihydrate involves similar synthetic routes but on a larger scale. The process includes the careful handling of uranium compounds due to their radioactive nature. The production facilities are equipped with safety measures to protect workers and the environment from radiation exposure .

Análisis De Reacciones Químicas

Reduction Reactions

Uranyl acetate undergoes reduction with zinc in acidic media to form uranium(IV) acetate:This reaction highlights the +4 oxidation state stabilization of uranium in non-aqueous environments .

Ligand Substitution Reactions

Uranyl acetate serves as a precursor for synthesizing uranyl complexes with diverse ligands. For example:

- Nitrate Ligands : Reacts with nitric acid to form uranyl nitrate complexes:

- Thioglycolamide Ligands : Substitution with dithiodiglycolamide (DTDGA) yields [UO₂(NO₃)₂(DTDGA)₂], confirmed by X-ray crystallography .

| Ligand | Product | Coordination Mode | References |

|---|---|---|---|

| Nitrate (NO₃⁻) | UO₂(NO₃)₂ | Bidentate | |

| DTDGA | [UO₂(NO₃)₂(DTDGA)₂] | Chelating | |

| Pyridine-N-oxide | [UO₂(L)₂(NO₃)₂] | Monodentate |

Thermal Decomposition

Heating uranyl acetate dihydrate results in sequential dehydration and decomposition:

| Temperature | Process | Products | References |

|---|---|---|---|

| 110°C | Dehydration | Anhydrous UO₂(CH₃COO)₂ | |

| >275°C | Thermal decomposition | U₃O₈, CO₂, H₂O |

Acid-Base Reactivity

Uranyl acetate exhibits weak acidity in aqueous solutions, reacting with strong bases to form uranyl hydroxides:This behavior is critical in environmental and nuclear waste management .

Photochemical Sensitivity

Uranyl acetate solutions precipitate under UV light due to photoreduction:This property necessitates storage in dark conditions .

Coordination with Biomolecules

In electron microscopy, uranyl acetate binds to proteins and nucleic acids via carboxyl and phosphate groups, forming stable complexes. This interaction is exploited for negative staining .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Uranyl acetate dihydrate has the chemical formula and is characterized by its yellow crystalline appearance. The uranyl ion () is coordinated by two acetate ions and two water molecules, forming a heptacoordinate structure. This unique configuration allows it to participate in various chemical reactions and interactions.

Analytical Chemistry

Uranyl acetate dihydrate is widely used in analytical chemistry due to its ability to form insoluble salts with certain ions. It serves as:

- Titrant and Indicator : In analytical procedures, it is utilized as a titrant in the determination of sodium salts, forming insoluble uranyl acetate complexes. This property is particularly useful for detecting sodium in various samples .

- Staining Agent : It is commonly employed as a negative stain in electron microscopy. Aqueous solutions of 1% to 5% uranyl acetate are used to enhance contrast in biological samples, allowing for detailed visualization of cellular structures .

Inorganic Synthesis

Uranyl acetate dihydrate acts as a precursor in the synthesis of various uranium-containing compounds. It has been used in:

- Synthesis of Uranyl Sulfate Complexes : Research demonstrated that uranyl acetate dihydrate can be combined with sulfuric acid and other organic ligands to produce complex uranyl sulfate compounds with distinct crystal structures . This application highlights its role in advancing inorganic chemistry and materials science.

- Preparation of Coordination Polymers : The compound is also utilized in the formation of coordination polymers, which are essential for developing new materials with specific properties for applications in catalysis and materials science .

Environmental Applications

While primarily recognized for its laboratory applications, uranyl acetate dihydrate has implications in environmental studies:

- Uranium Speciation Studies : Its role in understanding uranium speciation through vibrational spectroscopy methods aids researchers in assessing the environmental impact of uranium contamination . This information is crucial for remediation efforts and environmental monitoring.

Safety Considerations

Due to its radioactive nature, handling uranyl acetate dihydrate requires strict safety protocols. It poses potential health risks through various exposure routes (oral, dermal, inhalation), necessitating proper storage and handling practices to mitigate risks associated with uranium compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a titrant and indicator; enhances contrast in electron microscopy |

| Inorganic Synthesis | Serves as a precursor for synthesizing uranyl sulfate complexes and coordination polymers |

| Environmental Studies | Aids in uranium speciation studies for environmental monitoring |

| Safety Considerations | Requires careful handling due to radioactive properties; poses health risks if not managed properly |

Mecanismo De Acción

The mechanism of action of uranium, bis(acetato)dioxo-, dihydrate primarily involves its ability to form coordination complexes. The uranyl ion (UO₂²⁺) acts as a central metal ion, coordinating with acetate ligands and water molecules. This coordination ability allows it to interact with various biological and chemical systems, making it useful in electron microscopy and other applications .

Comparación Con Compuestos Similares

Uranyl nitrate (UO₂(NO₃)₂): Another uranyl compound used in similar applications but with nitrate ligands.

Uranyl chloride (UO₂Cl₂): Used in coordination chemistry and as a precursor for other uranium compounds.

Uniqueness: Uranium, bis(acetato)dioxo-, dihydrate is unique due to its specific coordination with acetate ligands, which provides distinct properties such as solubility in water and its effectiveness as a negative stain in electron microscopy. Its dihydrate form also contributes to its stability and ease of handling in laboratory settings .

Actividad Biológica

Uranium, bis(acetato)dioxo-, dihydrate, commonly referred to as uranyl acetate dihydrate (UAD), is a coordination compound of uranium that has garnered attention due to its biological activity and potential toxicological effects. This article provides an overview of the biological activity of UAD, including its toxicological implications, structural characteristics, and relevant case studies.

Chemical Structure and Properties

Uranyl acetate dihydrate has the chemical formula and a molecular weight of approximately 388.12 g/mol. It appears as a yellow crystalline powder that is soluble in water when acidified with acetic acid. The compound is known for its coordination polymer structure where uranyl ions are coordinated with acetate ligands and water molecules .

Toxicological Profile

Nephrotoxicity : Uranyl salts, including UAD, are primarily associated with nephrotoxic effects. Chronic exposure can lead to cumulative toxicity, particularly affecting renal function. Studies have shown that uranyl compounds can induce oxidative stress and cellular damage in kidney cells .

Developmental Toxicity : Research involving animal models has demonstrated that exposure to UAD during pregnancy can result in significant developmental toxicity. For instance, a study on pregnant Swiss mice revealed that doses of 5 mg/kg/day or higher led to reduced fetal body weight and length, as well as increased incidences of skeletal abnormalities such as cleft palates .

Reproductive Effects : Long-term exposure to UAD has been linked to adverse reproductive outcomes. In studies involving male rats, chronic exposure resulted in reduced fertility rates and increased liver weights in offspring .

Case Studies

-

Developmental Toxicity in Mice :

A study evaluated the effects of varying doses of UAD (0, 5, 10, 25, and 50 mg/kg/day) on pregnant Swiss mice. The findings indicated maternal toxicity at higher doses, characterized by reduced weight gain and food consumption. Notably, fetal toxicity was observed at doses above 5 mg/kg/day, leading to significant developmental issues . -

Embryotoxic Effects :

Another investigation focused on the embryotoxic effects of UAD on mouse fetuses revealed that exposure during gestation resulted in various malformations, including cleft palates and skeletal deformities. The study emphasized the need for caution when handling uranyl compounds due to their potential teratogenic effects .

Summary of Biological Activity

The biological activity of uranyl acetate dihydrate can be summarized as follows:

| Biological Effect | Observations |

|---|---|

| Nephrotoxicity | Induces oxidative stress; renal cell damage observed |

| Developmental Toxicity | Reduced fetal weight; increased malformations at high doses |

| Reproductive Effects | Decreased fertility; increased liver weight in offspring |

Propiedades

IUPAC Name |

acetic acid;dioxouranium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2H2O.2O.U/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);2*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQLPRJCUIATTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O8U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-09-3 (Parent) | |

| Record name | Uranyl acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

426.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-44-0 | |

| Record name | Uranyl acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.